Product packaging for GDC-0339(Cat. No.:)

GDC-0339

Cat. No.: B8571123
M. Wt: 465.5 g/mol
InChI Key: NHXVGMQFCYBLTL-UHFFFAOYSA-N
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Description

Background of Proviral Integration Site for Moloney Murine Leukemia Virus (PIM) Kinases in Malignancy

PIM kinases are a family of constitutively active serine/threonine kinases that were initially identified as oncogenes in murine lymphomas induced by the Moloney murine leukemia virus. haematologica.orgbohrium.com Their aberrant expression and/or activation are observed in various human cancers, highlighting their key role as oncoproteins. jcpjournal.orgnih.gov PIM kinases are primarily regulated at the transcriptional and translational levels, often influenced by pathways such as the Janus kinase/Signal transducer and activator of transcription (JAK/STAT) pathway. bohrium.comspandidos-publications.com

The PIM kinase family consists of three isoforms: PIM1, PIM2, and PIM3. jcpjournal.orgnih.govjuniperpublishers.com These isoforms share significant amino acid sequence homology, approximately 60%, and exhibit overlapping functions, although their tissue distribution and expression patterns can vary depending on the cancer type. spandidos-publications.comaacrjournals.orgresearchgate.net

PIM1: Predominantly expressed in hematological malignancies and various solid tumors, including prostate and breast cancer. jcpjournal.orgnih.govnih.gov Elevated PIM1 levels have been associated with poor prognosis in multiple cancer types. haematologica.orgaacrjournals.org

PIM2: Largely expressed in leukemia, lymphoma, and myeloma. jcpjournal.orgnih.govnih.gov PIM2 has been shown to enhance cell survival. jcpjournal.org

PIM3: Frequently observed in adenocarcinomas, such as those of the pancreas, colon, and liver, as well as in melanoma, glioblastoma, and triple-negative breast cancer. nih.govnih.govmdpi.com PIM3 plays a significant role in cell proliferation, cell cycle regulation, and apoptotic signaling. nih.govmdpi.com

All three PIM kinases contribute to tumorigenesis by transcriptionally activating genes involved in cell survival and cell cycle progression. jcpjournal.orgnih.gov They phosphorylate a range of downstream targets, including MYC, p21, p27, CDC25, Notch1, and BAD, influencing processes such as cell proliferation, survival, and cell cycle modulation. jcpjournal.orgnih.govresearchgate.net For instance, all three isoforms can phosphorylate BAD at Ser112, which inhibits its pro-apoptotic function and promotes cell survival. aacrjournals.orgnih.gov

Given their critical roles in cancer cell survival and proliferation, PIM kinases have become attractive therapeutic targets. bohrium.comjcpjournal.orgnih.govjuniperpublishers.com Inhibiting PIM kinases has demonstrated remarkable antitumor effects in preclinical studies, including anti-proliferation and pro-apoptosis. nih.gov The inhibition of pan-PIM kinase activity using small-molecule modulators is considered a promising approach for developing anti-cancer chemotherapeutic drugs. juniperpublishers.com

Several PIM kinase inhibitors have entered clinical trials for various hematological malignancies and solid tumors. haematologica.orgjcpjournal.orgjuniperpublishers.comresearchgate.net While some early inhibitors faced challenges, such as toxicity, the development of second and third-generation pan-PIM inhibitors has continued. jcpjournal.orgresearchgate.netnih.gov Preclinical and clinical studies suggest that pharmacologic inhibition of PIM can potentially improve the efficacy of existing standard and targeted therapies. aacrjournals.org Combination therapies involving PIM inhibitors and other agents, such as PI3K inhibitors or chemotherapy, have shown promising results in preclinical models. researchgate.netmdpi.comaacrjournals.org

Role of PIM Kinase Isoforms (PIM1, PIM2, PIM3) in Cancer Biology

GDC-0339 as a Pan-PIM Kinase Inhibitor

This compound is a small molecule that functions as a potent, orally bioavailable pan-PIM kinase inhibitor. medchemexpress.comxcessbio.comadooq.comprobechem.com It has been investigated as a potential treatment for multiple myeloma. researchgate.netmedchemexpress.comxcessbio.comadooq.comprobechem.comnih.govacs.orgpatsnap.comtargetmol.com

The discovery and optimization process leading to this compound involved identifying novel PIM kinase inhibitors with potential anticancer activity, particularly targeting multiple myeloma. researchgate.netnih.gov The research built upon previous work with diaminopyridine scaffolds. researchgate.net this compound belongs to the diaminopyrazole class of compounds. researchgate.netnih.govnih.gov Optimization efforts focused on achieving potent pan-PIM kinase activity and favorable oral bioavailability. researchgate.netnih.govacs.orgpatsnap.com

The synthesis of this compound has been reported, involving the coupling of three key building blocks: an azepane, a diaminopyrazole, and a thiazole. thieme-connect.comthieme-connect.com A regioselective route was developed for the synthesis of the diaminopyrazole core. thieme-connect.comthieme-connect.com

This compound has been evaluated as an early development candidate based on its preclinical profile. researchgate.netnih.govacs.orgpatsnap.com In vitro studies demonstrated that this compound is cytostatic, showing an IC50 of 0.1 μM in MM.1S multiple myeloma cells. medchemexpress.comxcessbio.comtargetmol.comcenmed.com Treatment with this compound resulted in a constellation of PIM downstream signaling events consistent with PIM kinase inhibition. medchemexpress.comxcessbio.comtargetmol.comcenmed.com

Preclinical in vivo studies using human multiple myeloma xenograft mouse models (RPMI8226 and MM.1S) have shown that this compound is efficacious. researchgate.netmdpi.commedchemexpress.comxcessbio.comnih.govacs.orgpatsnap.comtargetmol.comcenmed.com this compound demonstrated dose-dependent tumor growth inhibition in these models. medchemexpress.comcenmed.com Furthermore, combining this compound with PI3K inhibition showed promising results in vitro by decreasing IC50 values and potentially enhancing tumor growth inhibition in vivo. researchgate.netmdpi.com

This compound is metabolized by CYP1A1, leading to an intramolecular rearrangement and the formation of a metabolite (G-1025) with reduced potency towards PIM isoforms. researchgate.netresearchgate.net This metabolic pathway involves the loss of key salt-bridges essential for binding to the PIM kinase acidic region. researchgate.net

In vitro Potency of this compound against PIM Kinase Isoforms

Kinase IsoformKi (nM)
PIM10.03
PIM20.1
PIM30.02

Source: medchemexpress.comxcessbio.comadooq.comprobechem.comtargetmol.comcenmed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22F3N7OS B8571123 GDC-0339

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22F3N7OS

Molecular Weight

465.5 g/mol

IUPAC Name

5-amino-N-[5-(4-amino-5-fluoroazepan-1-yl)-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)

InChI Key

NHXVGMQFCYBLTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N

Origin of Product

United States

Molecular Mechanisms of Pim Kinase Inhibition by Gdc 0339

Pan-PIM Kinase Inhibitory Spectrum and Potency

GDC-0339 is characterized as a potent, orally bioavailable pan-PIM kinase inhibitor. adooq.commedchemexpress.comxcessbio.comtargetmol.comarctomsci.com This indicates its ability to inhibit all three isoforms of PIM kinases: PIM1, PIM2, and PIM3. adooq.commedchemexpress.comxcessbio.comtargetmol.comarctomsci.com

Inhibition Kinetics against PIM1, PIM2, and PIM3 Isoforms

Studies have determined the inhibition constants (Ki) of this compound against the three PIM kinase isoforms. This compound demonstrates high potency across the family. adooq.commedchemexpress.comxcessbio.comtargetmol.comarctomsci.com

PIM IsoformKi (nM)Source
PIM10.03 adooq.commedchemexpress.comxcessbio.comtargetmol.comarctomsci.com
PIM20.1 adooq.commedchemexpress.comxcessbio.comtargetmol.comarctomsci.com
PIM30.02 adooq.commedchemexpress.comxcessbio.comtargetmol.comarctomsci.com

These Ki values indicate that this compound inhibits PIM3 with slightly higher potency than PIM1, and inhibits PIM2 with the lowest potency among the three isoforms, although all are in the sub-nanomolar range, highlighting its potent pan-inhibitory activity. adooq.commedchemexpress.comxcessbio.comtargetmol.comarctomsci.com

Structural Basis of this compound Binding to PIM Kinases

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of PIM kinases to prevent ATP from binding and facilitating the phosphorylation of downstream targets. researchgate.netthieme-connect.com The co-crystal structure of this compound bound to PIM1 kinase has been reported, revealing that this compound adopts a compact U-shaped conformation when bound to PIM1. researchgate.net The binding interactions involve key residues within the active site. PIM kinases possess a unique hinge region in their ATP-binding pocket, which is a key feature targeted by inhibitors. researchgate.netthieme-connect.com While a detailed description of specific residue interactions for this compound requires access to the full structural data, the diaminopyrazole moiety of this compound is noted as contributing to its potency and solubility. thieme-connect.com The loss of key salt-bridges formed between the primary amine on the fluoro-amino-azepane moiety of this compound and an acidic region in the PIM kinase can lead to a reduction in potency, as observed with a rearranged metabolite of this compound. researchgate.net

Downstream Signaling Pathway Modulation by this compound

Inhibition of PIM kinases by this compound leads to the modulation of several downstream signaling pathways that are critical for cancer cell survival and proliferation. medchemexpress.comxcessbio.comtargetmol.comarctomsci.com

Impact on PIM-Regulated Oncogenic Pathways and Molecular Targets

PIM kinases are involved in numerous oncogenic pathways, including JAK/STAT, NF-κB, and PI3K-AKT signaling, by phosphorylating various downstream molecules such as BAD, MYC, and mTOR-C1. researchgate.netnih.govnih.gov this compound treatment reveals a constellation of PIM downstream signaling events consistent with the inhibition of these kinases. medchemexpress.comxcessbio.comarctomsci.com PIM kinases promote the stability and transcriptional activity of c-Myc, a key oncoprotein. nih.govmdpi.com They also regulate the activity of mTORC1, a central regulator of cell growth and metabolism. nih.govsemanticscholar.org Inhibition of PIM kinases can disrupt these pathways, impacting processes like protein translation and downregulating pro-survival factors like IRF4. semanticscholar.org

Alterations in Key Signaling Molecules, including IKZF1 and IKZF3 Ubiquitination and Degradation

While the search results directly linking this compound to the ubiquitination and degradation of IKZF1 and IKZF3 are not explicitly present, it is known that IKZF1 and IKZF3 are key lymphoid transcription factors whose degradation is induced by immunomodulatory drugs like lenalidomide (B1683929) through the CRBN-CRL4 ubiquitin ligase. ecancer.orggoogle.comnih.govhaematologica.org PIM kinases are involved in pathways relevant to multiple myeloma, where IKZF1 and IKZF3 play crucial roles. nih.govresearchgate.net Given that PIM inhibitors are being explored in the context of multiple myeloma and affect downstream targets involved in cell survival and proliferation, it is plausible that PIM inhibition could indirectly influence the stability or activity of molecules like IKZF1 and IKZF3, potentially through convergent pathways or regulatory feedback loops, although a direct mechanism involving this compound and IKZF1/IKZF3 ubiquitination/degradation is not directly supported by the provided search results.

Influence on Cancer Cell Metabolism and Energy Production

PIM kinases are known to play a role in regulating cancer cell metabolism and promoting tumor progression. mdpi.comnih.gov They can influence various tumoral pathways by phosphorylating target proteins involved in processes such as cell cycle progression, apoptosis, migration, and metabolism. mdpi.com

Specifically, PIM kinases have been shown to positively regulate glycolysis in T cells. mdpi.com Inhibition of PIM kinases can lead to reduced glycolysis. mdpi.com Studies have indicated the importance of PIM kinases in regulating cancer cell metabolism. mdpi.comnih.gov For instance, activation of PIM2 in colorectal cells resulted in increased glucose utilization, aerobic glycolysis, and energy production. nih.gov Conversely, the knockdown of PIM2 expression decreased energy production in these cells and enhanced their susceptibility to apoptosis. nih.gov

While the direct and specific influence of this compound on cancer cell metabolism and energy production is linked to its inhibition of PIM kinases, detailed research findings focusing solely on this compound's isolated impact on these processes, beyond the general role of PIM inhibition, were not extensively detailed in the provided search results. However, the known functions of PIM kinases in regulating glycolysis and energy production in cancer cells suggest that this compound, as a pan-PIM inhibitor, would exert its effects on metabolism through this inhibitory mechanism. mdpi.comnih.gov Tumor cells often rely on altered metabolic pathways, such as aerobic glycolysis, to support their rapid growth and proliferation. nih.govfrontiersin.org The ability of PIM kinases to regulate these metabolic processes highlights a potential avenue through which this compound could impact cancer cell survival and growth. mdpi.comnih.govnih.gov

Interactive Data Tables:

While interactive tables cannot be generated in this format, the following table summarizes the inhibitory potency of this compound against the three PIM kinase isoforms based on Ki values:

PIM Kinase IsoformKi (nM)
Pim10.03
Pim20.1
Pim30.02

This data indicates that this compound is a potent inhibitor across all three PIM kinase isoforms, with slightly higher affinity for Pim3 and Pim1 compared to Pim2. medchemexpress.comtargetmol.comxcessbio.com

Preclinical Evaluation of Gdc 0339 Efficacy and Biological Activity

In Vitro Cellular Assays and Models

In vitro studies have been crucial in understanding the direct effects of GDC-0339 on cancer cells, particularly multiple myeloma cell lines, and in elucidating its mechanism of action through the analysis of Pim downstream signaling.

Inhibition of Cancer Cell Viability across Myeloma Cell Lines (e.g., MM.1S, RPMI8226, BaF3)

This compound has demonstrated the ability to inhibit the viability of multiple myeloma cell lines. It is described as being cytostatic against MM.1S cells, with an reported IC50 value of 0.1 μM nih.govprobechem.comnih.gov. Further studies using a CellTiter-Glo assay after 72 hours of treatment reported an IC50 of 0.07 μM for MM.1S cells nih.govcenmed.com. The combination of this compound with the PI3K inhibitor GDC-0941 showed enhanced antiproliferative activity in MM.1S cells, resulting in a lower IC50 of 0.03 μM after 72 hours nih.govcenmed.com. While MM.1S and RPMI8226 cell lines are frequently used in preclinical models of multiple myeloma treated with this compound nih.govharvard.edumedchemexpress.com, specific single-agent IC50 values for RPMI8226 and data for BaF3 were not prominently detailed in the examined literature within the scope of this review.

Table 1: Inhibition of MM.1S Cell Viability by this compound

Cell LineAssay TypeIncubation TimeThis compound IC50 (μM)NotesSource
MM.1SNot specifiedNot specified0.1Cytostatic effect nih.govprobechem.comnih.gov
MM.1SCellTiter-Glo72 hours0.07Single agent nih.govcenmed.com
MM.1SCellTiter-Glo72 hours0.03In presence of PI3K inhibitor GDC-0941 nih.govcenmed.com

Analysis of PIM Downstream Signaling Events in Cell Culture Models

Treatment with this compound has been shown to induce a constellation of Pim downstream signaling events, consistent with the inhibition of Pim kinases nih.govprobechem.comnih.gov. Western Blot analysis performed on MM.1S cells treated with this compound for 4 hours at concentrations ranging from 0.01 μM to 2.5 μM provided evidence of these downstream effects nih.gov. Furthermore, in MDA-MB-468 cells, this compound significantly reduced the level of T235-phosphorylated C/EBPβ after 6 hours of treatment and also led to a considerable reduction in total C/EBPβ levels.

Evaluation in Other Cell Line Models (e.g., HEK293 for ERG inhibition)

Beyond multiple myeloma, this compound has also been evaluated in other cell line models. In HEK293 cells, this compound demonstrated inhibitory activity against human ERG. Using a patch clamp assay, this compound inhibited human ERG expressed in HEK293 cells with an IC50 of 2.7 μM after a 5-minute exposure nih.govcenmed.com.

In Vivo Xenograft Models and Tumor Biology Studies

Preclinical in vivo studies utilizing xenograft models have been instrumental in assessing the efficacy of this compound in a more complex biological setting and evaluating its impact on tumor growth.

Efficacy in Human Multiple Myeloma Xenograft Mouse Models (e.g., RPMI8226, MM.1S)

This compound has demonstrated efficacy in human multiple myeloma xenograft mouse models, including those established with RPMI8226 and MM.1S cell lines nih.govnih.govciteab.comnbs-bio.comgoogleapis.comharvard.eduprobechem.comnih.gov. Studies have shown that this compound is potent and orally bioavailable in these models nih.govciteab.comnbs-bio.comgoogleapis.comharvard.educenmed.comnih.gov. For instance, in female C.B-17 SCID mice bearing RPMI8226 human multiple myeloma xenografts, this compound was administered orally once daily for 21 days across a dose range of 1 to 300 mg/kg, demonstrating its efficacy nih.gov.

Assessment of Tumor Growth Inhibition in Preclinical Models

Consistent with its in vitro activity and efficacy in xenograft models, this compound has been shown to induce tumor growth inhibition in preclinical models. Studies using RPMI8226 xenograft mouse models have reported dose-dependent tumor growth inhibition following treatment with this compound nih.gov. Furthermore, combining this compound with PI3K inhibition has been shown to enhance tumor growth inhibition in vivo nih.govharvard.edu.

Investigation in Other Preclinical Cancer Models (e.g., Triple-Negative Breast Cancer, Prostate Cancer)

Preclinical studies have investigated the efficacy of this compound in various cancer models, including triple-negative breast cancer (TNBC) and prostate cancer. This compound has shown anti-tumor growth effects in animal models of TNBC nih.gov. Research suggests that this compound, a potent pan-PIM kinase inhibitor, can be efficacious in human multiple myeloma xenograft mouse models researchgate.netnih.govpatsnap.comacs.orgmedchemexpress.com. While not explicitly stated for TNBC or prostate cancer in all search results, the efficacy in other solid and hematological malignancies where PIM kinases are upregulated supports its investigation in these models nih.gov.

Immunomodulatory Effects in Preclinical Settings

PIM kinases have been shown to facilitate immune evasion in cancer by promoting an immunosuppressive tumor microenvironment nih.gov. Therefore, inhibiting PIM kinases with compounds like this compound is being explored to enhance the efficacy of immunotherapy nih.gov.

Impact on the Tumor Microenvironment and Immune Cell Infiltration

PIM inhibitors, including this compound, can modulate the tumor microenvironment nih.govmdpi.com. Studies suggest that PIM inhibition can decrease immunosuppressive immune cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which are known to prevent anti-tumor responses nih.govnih.gov. Additionally, PIM inhibition can potentially increase the infiltration of beneficial immune cells frontiersin.org.

Modulation of Myeloid Cell Populations (e.g., Tumor-Associated Macrophages)

This compound has been shown to affect myeloid cell populations. In vivo studies indicate that PIM inhibition can enhance the efficacy of immunotherapy by targeting suppressive myeloid cells nih.gov. Specifically, this compound treatment led to a decreased abundance of tumoral MDSCs in preclinical models nih.gov. Both this compound and another PIM inhibitor, PIM447, markedly altered the protein abundance of S100A8 and -A9, as well as total and phosphorylated C/EBPβ and STAT3 in isolated CD11b+ myeloid cells from tumors nih.gov. Analysis of clinical data from prostate cancer patients revealed that high PIM expression was associated with an immunosuppressive tumor microenvironment characterized by a high density of repressive immune cells, notably TAMs researchgate.net. Macrophage-specific knockout of PIM reduced tumor growth in syngeneic prostate cancer models researchgate.net.

Effects on Lymphoid Cell Activation and Cytotoxic Responses (e.g., CD8+ T cells)

PIM inhibition can influence lymphoid cell activation and cytotoxic responses. Studies suggest that PIM inhibitors can increase the activation of cytotoxic T cells researchgate.net. This compound, particularly in combination with immune checkpoint blockade, moderately increased the abundance of tumor-infiltrating total and non-exhausted CD8+ T cells, resulting in a significantly higher "cytotoxic cells score" nih.gov. This score is indicative of the abundance of cytotoxic molecules such as granzyme B, perforin, and TNF-alpha nih.gov. Depletion of CD8+ T cells significantly compromised the inhibition of tumor growth observed with the combination treatment of this compound and an anti-PD-1 antibody, supporting the importance of increased cytotoxic immune responses nih.gov. PIM kinases have also been shown to positively regulate glycolysis in T cells, and their inhibition can lead to reduced glycolysis, increased T cell persistence, and enhanced tumor control nih.gov.

Changes in Inflammatory Markers (e.g., S100A8/A9 mRNA and Serum Levels)

This compound treatment has been shown to impact inflammatory markers, specifically S100A8 and S100A9. Preclinical studies in TNBC mouse models demonstrated that this compound significantly reduced S100A8 mRNA expression in tumors nih.gov. While the reduction in S100A9 mRNA was not statistically significant in one cohort, follow-up validation supported a considerable reduction nih.gov. This compound treatment also led to changes in serum S100A8/A9 levels in tumor-bearing mice nih.govresearchgate.netresearchgate.netbiorxiv.org. S100A8 was one of the most markedly down-regulated genes among immune-oncology related genes in tumors treated with this compound alone nih.gov.

Data Tables

MarkerEffect of this compound Treatment (Tumor mRNA)Effect of this compound Treatment (Serum Levels)Reference
S100A8Significantly reducedChanges observed nih.govresearchgate.netresearchgate.netbiorxiv.org
S100A9Considerably reduced (not statistically significant in one cohort)Changes observed nih.govresearchgate.netresearchgate.netbiorxiv.org
Immune Cell PopulationEffect of this compound Treatment (Tumor Microenvironment)Reference
Myeloid-Derived Suppressor Cells (MDSCs)Decreased abundance nih.govnih.gov
Tumor-Associated Macrophages (TAMs)Density potentially reduced (in context of PIM inhibition) nih.govresearchgate.net
CD8+ T cellsIncreased abundance and activation (especially with combination therapy) nih.govresearchgate.net

Pharmacokinetic and Metabolic Research of Gdc 0339

In Vitro and In Vivo Metabolite Profiling of GDC-0339

Metabolite profiling studies of this compound have been conducted using both in vitro and in vivo approaches. During these investigations, a specific metabolite was consistently detected that shared the same elemental composition as the parent compound but exhibited distinct characteristics in terms of chromatographic separation and mass spectrometric fragmentation patterns. nih.govpatsnap.com High-resolution tandem mass spectrometry data indicated that this metabolite underwent modification at the aminoazepane moiety of this compound. nih.govpatsnap.com The structure of the isolated metabolite was subsequently determined through Nuclear Magnetic Resonance (NMR) analysis and further validated by comparison with a synthetic standard. nih.govpatsnap.com These analyses confirmed that the metabolite resulted from an intramolecular amine replacement reaction, where the primary amine formed a new attachment to the pyrazole (B372694) ring without altering the stereochemistry. nih.govpatsnap.com This rearranged metabolite is referred to as G-1025. medchemexpress.com

Cytochrome P450-Mediated Biotransformation of this compound

In vitro experiments demonstrated that cytochrome P450 (P450) enzymes are involved in the catalysis of the reaction leading to the formation of the rearranged metabolite. nih.govpatsnap.com These studies revealed a high degree of isoform selectivity, with CYP1A1 identified as the primary enzyme responsible for this biotransformation. nih.govpatsnap.com

Role of CYP1A1 in this compound Metabolism and Rearrangement

CYP1A1 has been shown to efficiently metabolize this compound, converting the flexible, nonplanar parent molecule into the unusual aminoazepane-rearranged metabolite, G-1025. nih.govmedchemexpress.com The proposed mechanism for this transformation involves a highly nonplanar intermediate. nih.govmedchemexpress.com This finding was notable because CYP1A1 is typically known for metabolizing small, highly planar polyaromatic molecules. medchemexpress.com The ability of CYP1A1 to process a substrate with the structural characteristics of this compound highlights a degree of plasticity in the enzyme's active site. medchemexpress.com

Intramolecular Rearrangement of the Aminoazepane Moiety and Metabolite Characterization

The rearranged metabolite, G-1025, is formed through an intramolecular amine replacement reaction involving the aminoazepane moiety of this compound. nih.govpatsnap.com In this reaction, the primary amine group on the aminoazepane ring attacks the pyrazole ring, leading to a new cyclic structure within the molecule. nih.govpatsnap.com The structural identity of G-1025 was confirmed through detailed NMR analysis of the isolated metabolite and comparison with a synthesized reference standard. nih.govpatsnap.com The reaction proceeds without a change in stereochemistry at the relevant centers. nih.govpatsnap.com

Structural Insights into CYP1A1 Active Site Reconfiguration for Nonplanar Substrates

Investigation into how CYP1A1 accommodates and metabolizes a flexible and nonplanar compound like this compound has provided significant structural insights. An X-ray structure of human CYP1A1 bound to this compound revealed that the active site cavity undergoes reconfiguration to bind larger and nonplanar substrates. medchemexpress.com The shape and size of the cavity are regulated by structural elements in the active site roof. Notably, there are major changes in the conformation of the F helix break, and Phe224 is relocated from the active site to the protein surface. medchemexpress.com This altered architecture of the CYP1A1 active site is consistent with the proposed mechanism for the generation of the unusual aminoazepane-rearranged metabolite. medchemexpress.com This demonstrates the enzyme's ability to deviate from its previously observed planar active site structure through conformational flexibility. medchemexpress.com

Impact of Metabolite Formation on Inhibitory Potency towards PIM Isoforms

The formation of the rearranged metabolite, G-1025, has a notable impact on inhibitory potency compared to the parent compound, this compound. G-0339 is a potent pan-Pim kinase inhibitor with low nanomolar Ki values for Pim1, Pim2, and Pim3. The rearranged metabolite, G-1025, displays a significantly reduced potency towards Pim isoforms, showing a 10- to 20-fold decrease in inhibitory activity. medchemexpress.com This reduction in potency is likely attributable to the loss of key salt-bridge interactions that are formed between the primary amine on the fluoro-amino-azepane moiety of this compound and an acidic region within the Pim kinase enzyme when this compound is bound in its active conformation. medchemexpress.com

Kinetic Analysis of CYP1A1-Mediated Rearrangement

Kinetic experiments have characterized the efficiency of the CYP1A1-mediated rearrangement of this compound. These studies determined the apparent catalytic turnover number (kcat) and Michaelis constant (Km) for the reaction. nih.govpatsnap.com

Kinetic ParameterValueUnit
Apparent kcat8.4min⁻¹
Apparent Km0.6μM

The binding of this compound to the CYP1A1 active site was also examined by characterizing its direct inhibition of CYP1A1-mediated phenacetin (B1679774) O-deethylation. nih.govpatsnap.com this compound was found to be a potent competitive inhibitor of CYP1A1 with a Ki of 0.9 μM. nih.govpatsnap.com This high-affinity binding was unexpected given the typically narrow active site of CYP1A1 and the nonplanar structure of this compound, which differs significantly from known planar CYP1A1 substrates. nih.govpatsnap.com

Mechanisms of Resistance and Combination Therapeutic Strategies with Gdc 0339

Analysis of Intrinsic and Acquired Resistance Mechanisms

Understanding the mechanisms that contribute to resistance is crucial for developing effective combination therapies. Resistance to kinase inhibitors can arise through various mechanisms, including activation of alternative signaling pathways, mutations in the target kinase or downstream effectors, or changes in the tumor microenvironment.

Role of PIM Kinases in Mediating Drug Resistance in Myeloma Cells

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and drug resistance in various cancers, including multiple myeloma. GDC-0339 is a potent pan-PIM kinase inhibitor, with reported Ki values of 0.03 nM for PIM1, 0.1 nM for PIM2, and 0.02 nM for PIM3, indicating high potency against all three isoforms. probechem.comcenmed.comadooq.com Overexpression or altered activity of PIM kinases has been implicated in conferring resistance to various anti-cancer agents in myeloma cells.

Specific Role of PIM3 in Resistance to Other Kinase Inhibitors (e.g., AKT Inhibitors)

PIM3, one of the PIM kinase isoforms, has been specifically highlighted for its role in mediating resistance to other targeted therapies, such as AKT inhibitors. Studies have shown that increased PIM3 activity can contribute to acquired resistance to AKT inhibitors in certain cancer models. google.com While the direct link between PIM3 and resistance to AKT inhibitors in the context of this compound treatment requires specific investigation, the known interplay between PIM and AKT signaling pathways suggests that PIM3 could potentially play a role in mediating resistance to this compound or other therapies by compensating for inhibited pathways.

Phenotypic Characterization of Resistant Cell Lines and Xenografts

Phenotypic characterization of cancer cell lines and xenograft models that develop resistance to this compound is essential for identifying the underlying resistance mechanisms. This involves studying changes in cell proliferation, survival, apoptosis, and signaling pathway activation in resistant models compared to sensitive ones. While specific details on this compound resistant cell lines and xenografts were not extensively found in the provided snippets, research on other PIM inhibitors and related pathways suggests that resistant cells might exhibit altered expression of PIM isoforms, activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR), or changes in the tumor microenvironment that promote survival. This compound has shown efficacy in RPMI8226 and MM.1S human multiple myeloma xenograft mouse models. cenmed.comresearchgate.netmdpi.com

Rational Combination Therapies for Enhanced Efficacy

Given the potential for resistance and the complexity of cancer signaling networks, combining this compound with other therapeutic agents represents a rational approach to enhance efficacy and overcome resistance.

Synergy with Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and interacts with PIM kinase signaling. Combining PIM inhibitors with PI3K inhibitors has shown synergistic effects in preclinical studies. This compound combined with PI3K inhibition has provided good results in vitro by decreasing IC50 values and is likely to enhance tumor growth inhibition in vivo. researchgate.netmdpi.comresearchgate.net Specifically, this compound has been tested in combination with the PI3K inhibitor GDC-0941, demonstrating activity in multiple myeloma cancer cells both as a single agent and in combination. thieme-connect.com Another PI3K inhibitor, LY294002, has also been shown to cooperatively enhance multiple myeloma cell death when combined with thiazolidine, a PIM inhibitor. mdpi.comharvard.edu

The synergy observed with PI3K inhibitors suggests that simultaneously targeting both PIM and PI3K pathways can more effectively suppress the pro-survival and proliferative signals in cancer cells.

Combination with Immunomodulatory Agents (e.g., Lenalidomide (B1683929), Checkpoint Inhibitors)

Immunomodulatory agents like lenalidomide are standard treatments for multiple myeloma and exert their effects, in part, by modulating the immune microenvironment and directly affecting myeloma cells. wikipedia.orgmims.comnih.govscielo.org.mx Checkpoint inhibitors, such as nivolumab, target immune checkpoints like PD-1 to enhance anti-tumor immunity. labsolu.cacsic.esncpsb.org.cnfrontiersin.orgnih.gov While direct preclinical or clinical data on combining this compound specifically with lenalidomide or checkpoint inhibitors were not prominently featured in the provided search results, the rationale for such combinations lies in their potentially complementary mechanisms of action. PIM kinases can influence the tumor microenvironment and regulate immune cells, and inhibiting PIM kinases may enhance anti-tumor immune responses. mdpi.com Combining a PIM inhibitor like this compound with immunomodulatory agents could potentially lead to a more comprehensive attack on the cancer by directly inhibiting cancer cell survival pathways and simultaneously bolstering the immune system's ability to recognize and eliminate cancer cells.

Potential Synergistic Combinations with this compound

Combination Agent ClassSpecific Agents Mentioned (if any)Rationale for SynergyPreclinical Evidence
PI3K InhibitorsGDC-0941, LY294002Targeting parallel pro-survival pathways (PIM and PI3K/AKT/mTOR)Decreased IC50, enhanced tumor growth inhibition in vitro and in vivo. researchgate.netmdpi.comresearchgate.netthieme-connect.comharvard.edu
Immunomodulatory AgentsLenalidomide, Checkpoint InhibitorsPotential to modulate tumor microenvironment and enhance anti-tumor immunity alongside direct cancer cell inhibition.Limited direct evidence for this compound in provided sources, but rationale exists based on PIM kinase roles in immunity. mdpi.com

Note: The table above summarizes potential or observed synergistic combinations based on the provided information. Further research is needed to fully elucidate the efficacy and mechanisms of these combinations with this compound.

Exploration of Other Pathway Target Combinations (e.g., USP7)

To counteract the development of resistance to PIM inhibitors like this compound, combination strategies targeting parallel or downstream pathways have been investigated. Preclinical studies have explored combining this compound or other PIM inhibitors with agents targeting components of pathways frequently implicated in resistance.

Combinations with PI3K inhibitors, such as GDC-0941, have shown promising results in vitro by decreasing IC50 values and potentially enhancing tumor growth inhibition in vivo. wikidata.orgebi.ac.ukuni.lu This suggests a potential synergy between inhibiting PIM kinases and the PI3K pathway, which is commonly dysregulated in various cancers and contributes to cell survival and growth.

In models of acquired resistance to ATP-competitive AKT inhibitors like ipatasertib (B1662790), PIM signaling has been identified as a mediator of this resistance. nih.gov Combining ipatasertib with a pan-PIM kinase inhibitor, including this compound, demonstrated a notable combination effect in xenograft models that were resistant to the AKT inhibitor alone. ebi.ac.uknih.gov This combination led to increased apoptosis and reduced cell cycle progression in these resistant tumors, highlighting the potential of simultaneously targeting AKT and PIM pathways to overcome specific resistance mechanisms. nih.gov

Furthermore, synergistic effects have been observed when combining PIM inhibitors with proteasome inhibitors, such as carfilzomib, particularly in MYC-overexpressing triple-negative breast cancer cells. This combination increased the abundance of poly-ubiquitinated proteins and was associated with increased apoptosis, suggesting that targeting both PIM kinases and proteasome activity could be a viable strategy in certain cancer types.

Beyond these established combinations, the exploration of other pathway targets to enhance the efficacy of PIM inhibition and overcome resistance is an ongoing area of research. Preclinical work suggests that PIM inhibition may also be beneficial in combination with inhibitors of other pathways. probes-drugs.org One such pathway target that has garnered interest is Ubiquitin-Specific Protease 7 (USP7). probes-drugs.org USP7 is a deubiquitylating enzyme that plays a critical role in regulating the stability and function of various proteins involved in cancer progression and drug resistance, including those in pathways like HDM2 and p21. nih.gov While detailed research findings specifically on the combination of this compound and USP7 inhibition to overcome resistance were not extensively available in the reviewed literature, the potential utility of combining PIM inhibition with USP7 inhibition has been noted as a direction for future exploration. probes-drugs.orglabsolu.ca Inhibiting USP7 has shown the ability to induce apoptosis and overcome resistance to other agents, such as bortezomib, in preclinical models of multiple myeloma. nih.gov This suggests that targeting USP7 could potentially disrupt compensatory mechanisms that arise following PIM inhibition, although direct experimental data on the this compound and USP7 combination is limited in the provided sources.

The rationale for exploring combinations like PIM and USP7 inhibition stems from the complex network of signaling pathways that cancer cells utilize to survive and develop resistance. By simultaneously targeting key nodes in interconnected pathways, it may be possible to achieve more profound and durable anti-tumor effects and circumvent the emergence of resistance.

Compound NameCombination Partner(s)Observed Effect (Preclinical)Cancer Type/ModelSource
This compoundPI3K inhibitor (GDC-0941)Decreased IC50, enhanced tumor growth inhibition in vivoMultiple Myeloma wikidata.orgebi.ac.ukuni.lu
This compoundAKT inhibitor (Ipatasertib)Overcame resistance to AKT inhibitor, increased apoptosis, reduced cell cycle progressionProstate Cancer (AKTi-resistant xenografts) ebi.ac.uknih.gov
This compoundProteasome inhibitor (Carfilzomib)Increased poly-ubiquitinated proteins, increased apoptosisMYC-overexpressing Triple-Negative Breast Cancer cells
PIM inhibitorsUSP7 inhibitorsPotential for overcoming resistance (future exploration)Not specified (General potential) probes-drugs.org

Advanced Research Methodologies and Future Directions for Gdc 0339 Studies

Computational and Structural Biology Approaches in Kinase Inhibitor Design and Optimization

Computational and structural biology play a crucial role in the rational design and optimization of kinase inhibitors like GDC-0339. These approaches provide insights into the interaction between inhibitors and their target kinases, aiding in the development of more potent and selective compounds. Techniques such as quantitative structure-activity relationship (QSAR) analysis, docking simulations, and quantum chemical calculations are actively pursued to understand the rationale for inhibitory activities. mdpi.comnih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the kinase, is a key strategy. crisprmedicinenews.com For PIM kinases, the presence of a unique hinge region in the ATP-binding pocket, characterized by an amino-cyclized Pro123 residue that lacks a hydrogen-bond donor property, presents a structural feature useful for designing selective inhibitors. mdpi.comthieme-connect.com X-ray co-crystal structures of PIM kinases bound to inhibitors provide detailed information about the binding mode and crucial interactions with residues such as Lys67, Glu89, and Asp186. thieme-connect.com For instance, an X-ray structure of CYP1A1 bound to this compound revealed how the enzyme's active site reconfigures to accommodate this flexible, nonplanar inhibitor, supporting an unusual intramolecular rearrangement reaction that affects the compound's metabolic fate. patsnap.comresearchgate.net

Computational methods like virtual screening, pharmacophore modeling, and molecular docking are used to identify potential new PIM-1 inhibitors and evaluate their interactions. mdpi.comnih.govfrontiersin.org Combining these techniques with machine learning can efficiently screen large chemical libraries and identify novel chemical scaffolds for potent PIM-1 inhibitors. frontiersin.org Molecular dynamics simulations are also employed to investigate the stability of the interactions within the catalytic site of PIM-1 kinase. frontiersin.orgmdpi.com

Advanced Preclinical Model Development for this compound Evaluation

Advanced preclinical models are essential for evaluating the efficacy and understanding the mechanisms of action of this compound and other PIM kinase inhibitors. These models aim to better recapitulate the complexity of human cancers and their microenvironments.

This compound has been evaluated in human multiple myeloma xenograft mouse models, specifically the RPMI8226 and MM.1S models, demonstrating efficacy in inhibiting tumor growth. mdpi.compatsnap.comthieme-connect.comresearchgate.netmedchemexpress.com These models involve implanting human cancer cells into immunocompromised mice.

Beyond standard xenografts, advanced models include patient-derived xenografts (PDX), genetically engineered mouse models (GEMMs), and co-culture systems that incorporate elements of the tumor microenvironment, such as bone marrow stromal cells and osteoclasts, which are known to influence PIM2 expression in multiple myeloma. mdpi.com Preclinical studies using PIM inhibitors in various hematologic malignancies have shown their utility in overcoming resistance in these models. mdpi.com For example, combinations of PIM inhibitors with other targeted agents have shown synergistic anti-tumor effects in preclinical models of acute myeloid leukemia and multiple myeloma. mdpi.comashpublications.org

Advanced preclinical studies also involve assessing the effects of PIM inhibitors on specific cellular processes crucial for cancer progression, such as cell cycle regulation, apoptosis, protein translation, and cellular metabolism. mdpi.comashpublications.orgaacrjournals.orgfrontiersin.org For instance, PIM inhibition has been shown to suppress phosphorylation of downstream targets like p70S6K and 4EBP1, which are involved in protein translation. ashpublications.orgaacrjournals.org

Strategies for Overcoming Metabolic Inactivation and Resistance Mechanisms

Metabolic inactivation and the development of resistance are significant challenges in cancer therapy, including with kinase inhibitors. Understanding and overcoming these mechanisms are crucial for the successful clinical translation of this compound and other PIM inhibitors.

This compound is metabolized by cytochrome P450 1A1 (CYP1A1), leading to the formation of a rearranged metabolite (G-1025) with significantly reduced potency against PIM isoforms. patsnap.comresearchgate.netresearchgate.net This metabolic deactivation by CYP1A1 represents a potential challenge to sustaining this compound's efficacy. Engineering conformational constraints into this compound to favor a PIM-compatible conformation may be a strategy to reduce its binding to and metabolic deactivation by CYP1A1. researchgate.net

PIM kinases themselves play a role in mediating resistance to various anticancer therapies, including chemotherapy and targeted agents. mdpi.comaacrjournals.orgnih.gov Mechanisms of PIM-mediated resistance include increased expression under hypoxia and the activation of signaling pathways that promote cell survival and proliferation. mdpi.comaacrjournals.org PIM kinases can protect cancer cells from apoptosis through multiple mechanisms, including the regulation of mitochondrial function and protein translation. aacrjournals.org

Strategies to overcome PIM-mediated resistance involve combination therapies. Preclinical studies have shown that combining PIM inhibitors with standard treatments or other targeted agents can overcome drug resistance and enhance anti-tumor effects. mdpi.comaacrjournals.orgnih.gov For example, combining PIM inhibitors with PI3K inhibitors has shown synergistic results in vitro and in vivo. mdpi.comresearchgate.netnih.gov PIM inhibition can reverse resistance phenotypes induced by increased PIM activity, making tumors more susceptible to other therapeutics. aacrjournals.orgnih.gov

Identification of Novel Biomarkers for Response and Resistance to PIM Inhibition

Identifying biomarkers that can predict patient response to PIM inhibition or the development of resistance is crucial for implementing precision medicine strategies and improving treatment outcomes.

Downstream targets of PIM kinases and components of interacting signaling pathways are also potential biomarkers. PIM kinases modulate the activity of various substrates involved in cell cycle progression, survival, and translation, such as MYC, p21, p27, CDC25, BAD, p70S6K, and 4EBP1. ashpublications.orgaacrjournals.orgresearchgate.netaacrjournals.orgoncotarget.com Changes in the phosphorylation status or expression levels of these targets upon PIM inhibition could serve as pharmacodynamic biomarkers.

Mechanisms of resistance to PIM inhibitors or other therapies mediated by PIM kinases can also reveal biomarkers. For example, increased PIM1 kinase can mediate tumor resistance to PI3K inhibitor therapy, suggesting that PIM1 expression could be a biomarker for response to PI3K inhibitors and for the potential benefit of combination therapy with PIM inhibitors. nih.govaacrjournals.org In neuroblastoma, NF1 loss was identified as a major resistance mechanism to PIM kinase inhibitors, indicating that NF1 status could be a biomarker to identify patients who may not benefit from PIM inhibition. aacrjournals.org

Broader Therapeutic Applications of Pan-PIM Kinase Inhibitors Beyond Multiple Myeloma

While this compound has been specifically investigated for multiple myeloma, pan-PIM kinase inhibitors have potential therapeutic applications in a broader range of cancers and potentially other diseases where PIM kinases play a role.

PIM kinases are overexpressed in various hematological malignancies beyond multiple myeloma, including diffuse large B-cell lymphoma (DLBCL), B-cell chronic lymphocytic leukemia, acute myeloid leukemia (AML), and Hodgkin lymphoma. mdpi.comnih.govresearchgate.nettandfonline.comjuniperpublishers.comjcpjournal.orgmdpi.com Preclinical studies have demonstrated the efficacy of pan-PIM inhibitors in models of AML, both as monotherapy and in combination with standard chemotherapy like cytarabine. mdpi.comashpublications.org

Furthermore, PIM overexpression and activity are also implicated in various solid tumors. frontiersin.orgnih.govresearchgate.netjuniperpublishers.commdpi.com These include prostate cancer, breast cancer (including triple-negative breast cancer), T-cell acute lymphoblastic leukemia (T-ALL) and lymphoma (T-LBL), colorectal cancer, hepatoma, liposarcoma, non-small cell lung cancer (NSCLC), melanoma, renal cell carcinoma, gastric cancer, colon cancer, and pancreatic carcinomas. mdpi.comaacrjournals.orgfrontiersin.orgnih.govresearchgate.netjuniperpublishers.comjcpjournal.orgaacrjournals.orgmdpi.comoncotarget.comamegroups.org PIM inhibitors have shown anti-proliferative activities against various cancer cell lines derived from these solid tumors in vitro and in vivo. frontiersin.org

Combination strategies involving pan-PIM inhibitors are being explored to enhance efficacy in these broader applications. Combining PIM inhibitors with immunotherapy agents like anti-PD-1 antibodies has shown promising results in preclinical models of melanoma, hepatocellular carcinoma, and triple-negative breast cancer by modulating the tumor microenvironment and enhancing anti-tumor immunity. nih.govaacrjournals.org The potential for combining PIM inhibitors with other targeted therapies, such as those for FLT3, CXCR4, and the PI3K pathway, is also being investigated given the overlap in oncogenic pathways. nih.gov

PIM kinases also play a role in bone disease associated with multiple myeloma by influencing osteoclastogenesis and osteoblast activity, suggesting potential applications in mitigating bone loss in cancer contexts. nih.govresearchgate.net

Here is a summary of some preclinical findings for pan-PIM inhibitors in various cancer models:

Cancer TypePreclinical ModelKey FindingsSource
Multiple MyelomaRPMI8226, MM.1S xenografts (mouse)Efficacious as single agent and in combination with PI3K inhibitors; reduced tumor growth. mdpi.compatsnap.comthieme-connect.comresearchgate.netmedchemexpress.com mdpi.compatsnap.comthieme-connect.comresearchgate.netmedchemexpress.com
Acute Myeloid Leukemia (AML)Cell lines, xenografts (mouse), patient samples (ex vivo)Inhibited growth; synergistic with cytarabine; active in FLT3-ITD and wild-type samples. mdpi.comashpublications.org mdpi.comashpublications.org
T-cell Acute Lymphoblastic Leukemia (T-ALL) & Lymphoma (T-LBL)Preclinical modelsSuppressed tumor cell growth; improved survival. nih.gov nih.gov
Triple-Negative Breast CancerMYC-positive cell lines, PDXSensitive to PIM inhibitors. aacrjournals.org aacrjournals.org
NeuroblastomaCell lines, xenografts (mouse)Suppressed proliferation; efficacy in NF1 wild-type models. aacrjournals.org aacrjournals.org
Prostate CancerCell linesInhibition of proliferation; synergy with PI3K/AKT inhibitors. aacrjournals.org aacrjournals.org
MelanomaPreclinical modelsReduced proliferation and survival; synergistic with immunotherapy. nih.govoncotarget.com nih.govoncotarget.com
Hepatocellular CarcinomaMouse modelCombination with anti-PD-1 or anti-IL-1β led to tumor regression. nih.gov nih.gov
Colorectal CancerCell linesPIM2 activation increased glucose utilization; knockdown decreased energy production. mdpi.com mdpi.com
HepatomaCell linesPIM3 knockdown reduced proliferation. mdpi.com mdpi.com
LiposarcomaCell linesPIM3 knockdown altered phosphorylation of STAT3, mTOR, AMPK. mdpi.com mdpi.com
Non-Small Cell Lung Cancer (NSCLC)Cell linesPIM1 inhibition increased sensitivity to cisplatin (B142131) and gefitinib. amegroups.org amegroups.org

Q & A

Q. How should researchers handle missing data in this compound pharmacokinetic studies?

  • Methodological Answer : Use multiple imputation techniques for sparse PK samples, validated against observed data. Apply sensitivity analyses (e.g., worst-case scenarios) to assess robustness. Report missing data transparently in publications, including reasons (e.g., sample hemolysis) and impact on conclusions .

Tables for Key Data

Parameter This compound Value Methodology Reference
In vitro IC50 (MM.1S)0.1 μMCell viability assay
In vivo half-life0.9 hoursPharmacokinetic profiling
Molecular weight465.5 g/molMass spectrometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.